molecular formula C15H16N2O3 B14211605 Methanone, bis(3-methoxy-6-methyl-2-pyridinyl)- CAS No. 824393-63-7

Methanone, bis(3-methoxy-6-methyl-2-pyridinyl)-

Cat. No.: B14211605
CAS No.: 824393-63-7
M. Wt: 272.30 g/mol
InChI Key: DWIVORRYXORCFS-UHFFFAOYSA-N
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Description

Methanone, bis(3-methoxy-6-methyl-2-pyridinyl)- is a chemical compound characterized by its unique structure, which includes two pyridinyl groups substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, bis(3-methoxy-6-methyl-2-pyridinyl)- typically involves the reaction of 3-methoxy-6-methyl-2-pyridine with a suitable methanone precursor under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of Methanone, bis(3-methoxy-6-methyl-2-pyridinyl)- may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Methanone, bis(3-methoxy-6-methyl-2-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methanone, bis(3-methoxy-6-methyl-2-pyridinyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, bis(3-methoxy-6-methyl-2-pyridinyl)- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, bis(3-methoxy-6-methyl-2-pyridinyl)- is unique due to its specific substitution pattern on the pyridinyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

824393-63-7

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

bis(3-methoxy-6-methylpyridin-2-yl)methanone

InChI

InChI=1S/C15H16N2O3/c1-9-5-7-11(19-3)13(16-9)15(18)14-12(20-4)8-6-10(2)17-14/h5-8H,1-4H3

InChI Key

DWIVORRYXORCFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)OC)C(=O)C2=C(C=CC(=N2)C)OC

Origin of Product

United States

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